molecular formula C15H11FO4 B6378746 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% CAS No. 1111120-84-3

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%

Cat. No. B6378746
CAS RN: 1111120-84-3
M. Wt: 274.24 g/mol
InChI Key: ADQHOFJIVYNQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (FMPF) is a fluorinated phenol compound that has been used in a wide range of scientific research applications. It is a versatile compound that has been used in a variety of research fields, including drug discovery, materials science, and biochemistry. FMPF has been found to possess a number of unique properties, which make it a valuable tool for researchers.

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in drug discovery, materials science, and biochemistry. In drug discovery, 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a starting material for the synthesis of a variety of drugs, including anti-cancer agents and antibiotics. In materials science, 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a starting material for the synthesis of a variety of materials, including polymers, nanomaterials, and catalysts. In biochemistry, 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used as a starting material for the synthesis of a variety of enzymes and proteins.

Mechanism of Action

The exact mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the fluorine atom of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is able to interact with certain enzymes or proteins, resulting in a conformational change that leads to a desired biological effect.
Biochemical and Physiological Effects
4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and proteins, resulting in a variety of biological effects. For example, 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been found to inhibit the activity of certain enzymes involved in the biosynthesis of fatty acids, resulting in the inhibition of lipid synthesis. 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has also been found to modulate the activity of certain proteins involved in signal transduction pathways, resulting in the modulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has a number of advantages for lab experiments. It is a stable compound that is easy to synthesize and handle. It is also relatively non-toxic and has low solubility in water, making it easy to store and handle. However, 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% also has certain limitations. It is a relatively expensive compound, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%. One potential direction is to further investigate the mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% and to explore its potential applications in drug discovery and materials science. Additionally, further research is needed to explore the potential physiological effects of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% and to develop strategies to improve its synthesis yield and reduce its cost. Finally, further research is needed to explore the potential of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% as a therapeutic agent and to develop strategies to optimize its therapeutic efficacy.

Synthesis Methods

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized from 3-fluoro-4-methoxybenzaldehyde and 2-formylphenol. The reaction involves an acid-catalyzed condensation of the two starting materials, followed by a hydrolysis step. The reaction requires an acidic environment and is typically conducted in aqueous solutions. The reaction yields 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in high yields, typically >95%.

properties

IUPAC Name

methyl 2-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)12-4-2-10(7-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQHOFJIVYNQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685307
Record name Methyl 3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol

CAS RN

1111120-84-3
Record name Methyl 3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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